molecular formula C18H16FN5O3S B2982705 N-(4-fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 882749-56-6

N-(4-fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2982705
CAS RN: 882749-56-6
M. Wt: 401.42
InChI Key: SLZVWRAHJLVMSR-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H16FN5O3S and its molecular weight is 401.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoreactivity in Different Solvents

One study investigates the photoreactions of flutamide, a compound with nitro and acetamide functionalities, in different solvents (acetonitrile and 2-propanol), highlighting how the photoreactivity of such compounds can vary significantly depending on the solvent environment. This study could provide insights into the photostability and photoreactivity of related compounds, which is crucial for their potential application in photochemical studies or as photosensitive agents in various scientific fields (Watanabe, Fukuyoshi, & Oda, 2015).

Potential for Antimicrobial Activity

Another study focuses on the synthesis and evaluation of new thiazolidin-4-one derivatives as potential antimicrobial agents. The research into these compounds, which share a structural resemblance in terms of having heterocyclic rings and acetamide moieties, underscores the potential of structurally similar compounds to serve as a basis for developing new antimicrobial agents. This suggests that "N-(4-fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide" could be investigated for antimicrobial properties, given the right structural modifications and testing (Baviskar, Khadabadi, & Deore, 2013).

Novel Drug Development

Research into the identification of new anti-epileptic drug candidates with specific functional groups suggests the potential of structurally complex compounds to serve as leads in drug discovery. For example, the synthesis and characterization of DSP-0565 as a broad-spectrum anti-epileptic drug candidate highlight the importance of exploring compounds with diverse structural features for their potential therapeutic benefits. This indicates that compounds like "N-(4-fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide" could be of interest in the development of new pharmaceuticals, provided their biological activities are thoroughly investigated (Tanaka et al., 2019).

properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3S/c1-11-4-3-5-12(8-11)17-21-22-18(23(17)2)28-10-16(25)20-13-6-7-14(19)15(9-13)24(26)27/h3-9H,10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZVWRAHJLVMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.